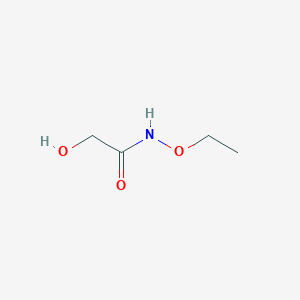

N-ethoxy-2-hydroxyacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-ethoxy-2-hydroxyacetamide is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activity. It is known for its applications in organic synthesis and potential therapeutic uses.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-ethoxy-2-hydroxyacetamide can be synthesized through the Williamson Ether Synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes.

Análisis De Reacciones Químicas

Types of Reactions: N-ethoxy-2-hydroxyacetamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are frequently used.

Substitution: Nucleophiles like hydroxide ions (OH^-) or amines can be used under basic conditions.

Major Products:

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of amines.

Substitution: Formation of substituted amides or ethers.

Aplicaciones Científicas De Investigación

N-ethoxy-2-hydroxyacetamide has several scientific research applications, including:

Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic uses, particularly in inhibiting bacterial enzymes.

Industry: Utilized in the synthesis of other industrial chemicals and materials.

Mecanismo De Acción

The mechanism of action of N-ethoxy-2-hydroxyacetamide involves its interaction with specific molecular targets. For instance, it can inhibit bacterial enzymes such as urease by acting as a competitive inhibitor . This inhibition prevents the hydrolysis of urea, reducing the production of ammonia and altering the pH of the environment, which can enhance the effectiveness of antimicrobial agents.

Comparación Con Compuestos Similares

Acetohydroxamic Acid: Similar in structure and also inhibits urease.

Hydroxamic Acids: A class of compounds with similar functional groups and biological activities.

Uniqueness: N-ethoxy-2-hydroxyacetamide is unique due to its specific ethoxy and hydroxyacetamide functional groups, which confer distinct chemical reactivity and biological activity compared to other hydroxamic acids.

Actividad Biológica

N-ethoxy-2-hydroxyacetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by its unique functional groups, which include an ethoxy group and a hydroxyacetamide moiety. This structure contributes to its reactivity and biological properties, making it a subject of interest in various studies.

The primary mechanism of action for this compound involves its role as an antagonist of urease , an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. By inhibiting urease activity, this compound can affect the urea cycle, leading to alterations in ammonia levels and pH in biological systems. This inhibition is particularly significant in contexts involving urea-splitting organisms, where it can mitigate conditions such as urinary tract infections caused by urease-producing bacteria.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

- Cell Line Studies : In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The compound showed low nanomolar potency in these assays .

- Mechanistic Insights : The compound's mechanism involves disruption of microtubule dynamics by binding to the colchicine site on tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis through caspase activation .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit various enzymes:

- Urease Inhibition : As mentioned earlier, this compound effectively inhibits urease, which can be beneficial in treating infections caused by urease-producing bacteria. This inhibition leads to decreased ammonia production and altered urinary pH, potentially alleviating symptoms associated with urinary tract infections.

Case Studies

- In Vivo Efficacy : In animal models, this compound was shown to suppress tumor growth significantly. In a study involving non-small cell lung cancer xenografts, administration of the compound at a dose of 50 mg/kg resulted in a 59.1% reduction in tumor size without notable toxicity .

- Cytotoxicity Assays : A series of cytotoxicity assays conducted on cultured mammalian cells revealed that this compound exhibited dose-dependent effects across various cancer cell lines. The IC50 values for different cell lines were documented, indicating its potential as a therapeutic agent .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, the following table summarizes key characteristics:

| Compound | Mechanism of Action | Target Cell Lines | IC50 (µM) |

|---|---|---|---|

| This compound | Urease inhibition; microtubule disruption | HepG2, HeLa, MCF-7 | Low nanomolar |

| Acetohydroxamic Acid | Urease inhibition | Various | Low micromolar |

| Hydroxamic Acids | Histone deacetylase inhibition | Multiple cancer types | Varies |

Propiedades

IUPAC Name |

N-ethoxy-2-hydroxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-2-8-5-4(7)3-6/h6H,2-3H2,1H3,(H,5,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVVKLPDPFCRRKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCONC(=O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.